molecular formula C14H19N3O2 B3907962 N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate

N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate

Cat. No. B3907962
M. Wt: 261.32 g/mol
InChI Key: HBLQFNCWXZWYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate, also known as ET-1, is a synthetic peptide that has been extensively used in scientific research. It is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure and vascular tone. ET-1 has also been implicated in various pathological conditions, including hypertension, cardiovascular diseases, and cancer.

Mechanism of Action

N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate exerts its biological effects by binding to two distinct G-protein-coupled receptors, ETA and ETB. ETA receptors are predominantly expressed in vascular smooth muscle cells and mediate vasoconstriction, while ETB receptors are expressed in endothelial cells and mediate vasodilation. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate also activates various intracellular signaling pathways, including protein kinase C, mitogen-activated protein kinase, and phospholipase C.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate has a wide range of biochemical and physiological effects. It is a potent vasoconstrictor that regulates blood pressure and vascular tone. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate also promotes angiogenesis and tumor growth in cancer. It has been shown to induce inflammation and oxidative stress and to impair endothelial function. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate has also been implicated in the pathogenesis of various cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.

Advantages and Limitations for Lab Experiments

N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate has several advantages as a research tool. It is a potent and specific vasoconstrictor that can be used to study the regulation of vascular tone. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate is also relatively stable and can be easily synthesized using SPPS techniques. However, there are also some limitations to using N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate in lab experiments. It is a highly potent peptide that can induce severe vasoconstriction and tissue damage at high concentrations. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate is also relatively expensive and may not be readily available in some research settings.

Future Directions

There are several future directions for research on N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate. One area of interest is the role of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate in the pathogenesis of cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate has also been implicated in the regulation of angiogenesis and tumor growth in cancer, and further research in this area may lead to the development of novel cancer therapies. Another area of interest is the development of novel N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate receptor antagonists for the treatment of cardiovascular diseases and cancer.

Scientific Research Applications

N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate has been extensively used in scientific research to study its role in various physiological and pathological conditions. It has been shown to play a crucial role in the regulation of blood pressure and vascular tone. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate has also been implicated in the pathogenesis of cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. It has also been shown to promote angiogenesis and tumor growth in cancer.

properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-5-17-7-6-15-13(17)9-16(4)14(18)12-8-10(2)19-11(12)3/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLQFNCWXZWYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN(C)C(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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